Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride
Description
Identification and Nomenclature of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium Chloride
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium chloride . This name reflects its core structure: a central nitrogen atom (azanium) bonded to three alkyl groups (diethyl, methyl) and a substituted propan-2-yl group. The substituent on the propan-2-yl group is a prop-2-enoyloxy moiety, which consists of an allyl chain (CH₂=CH–) terminated by a carbonyl group (C=O).
The structural formula is represented as:
$$ \text{[C}2\text{H}5\text{)}2(\text{CH}3)\text{N}^+\text{–C}(\text{CH}3)2\text{–O–CO–CH}2\text{–CH}2\text{]Cl}^- $$
Key structural features include:
- Quaternary ammonium center : A positively charged nitrogen atom bonded to three alkyl groups (two ethyl, one methyl) and a functionalized ethyl group.
- Acyloxy substituent : The propan-2-yl group is esterified with a prop-2-enoyloxy (acryloyloxy) group, introducing unsaturation and reactivity via the α,β-unsaturated carbonyl system.
- Chloride counterion : Balances the positive charge on the ammonium center .
The InChIKey identifier, NDESLBMVDAWMGB-UHFFFAOYSA-M , encapsulates the compound’s stereochemical and structural uniqueness .
CAS Registry Number and Alternative Chemical Identifiers
This compound is registered under the CAS number 93842-90-1 . Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| EC Number | 299-068-4 | |
| PubChem CID | 44152913 | |
| Molecular Formula | C₁₁H₂₂ClNO₂ | |
| Molecular Weight | 235.75 g/mol | |
| Exact Mass | 235.131 Da |
Synonyms for this compound include:
Relationship to Quaternary Ammonium Compound Classification
Quaternary ammonium compounds (QACs) are defined by their permanently charged nitrogen center bonded to four organic groups. This compound aligns with the first generation of QACs, which are characterized by simple alkyl or aryl substituents and moderate biocidal activity . However, its acryloyloxy-functionalized side chain introduces atypical reactivity compared to conventional QACs like benzalkonium chloride.
Structural and Functional Comparisons:
| Feature | Conventional QAC (e.g., Benzalkonium Chloride) | This compound |
|---|---|---|
| Core Structure | N-Alkyl-N-benzyl-N,N-dimethylammonium | N-Diethyl-N-methyl-N-(functionalized propan-2-yl)ammonium |
| Key Substituent | Benzyl group | Prop-2-enoyloxypropan-2-yl group |
| Reactivity | Static charge-driven antimicrobial action | Potential for Michael addition or polymerization via α,β-unsaturated carbonyl |
| Applications | Disinfectants, surfactants | Specialty polymers, reactive intermediates . |
Structure
3D Structure of Parent
Properties
CAS No. |
93842-90-1 |
|---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-11(4,5)12(6,8-2)9-3;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
InChI Key |
NDESLBMVDAWMGB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Initial Reaction: Formation of Intermediate
- Reactants: Methylbenzylaminoethanol (or a structurally related amino alcohol) reacts with acryloyl chloride.
- Mechanism: The nucleophilic hydroxyl group of the amino alcohol attacks the electrophilic carbonyl carbon of acryloyl chloride, forming an ester intermediate with the oxoallyl moiety.
- Conditions: Typically conducted under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl formed during the reaction.
Further Reaction: Etherification/Esterification
- The intermediate product undergoes reaction with an oxyethyl compound or undergoes intramolecular rearrangement to stabilize the oxoallyl ether linkage.
- This step ensures the proper attachment of the (1-oxoallyl)oxy group to the quaternary ammonium framework.
Final Step: Quaternization to Ammonium Chloride
- The tertiary amine intermediate is treated with ammonium chloride or an alkyl chloride (e.g., methyl chloride) to form the quaternary ammonium chloride salt.
- This step is crucial for imparting the compound’s characteristic ionic nature and biological activity.
Alternative Industrial Methodologies
Drawing from analogous compounds such as (meth)acryloyloxyethyltrimethylammonium chloride, industrial synthesis often employs:
- Transesterification: Reaction of methyl (meth)acrylate with N,N-dimethylaminoethanol under catalytic conditions to form dimethylaminoethyl (meth)acrylate intermediates.
- Quaternization: Subsequent reaction of these intermediates with methyl chloride or ammonium chloride to yield the quaternary ammonium salt.
- Process Advantages: Mild reaction conditions, high purity (>98%), and yields exceeding 90% make this method suitable for large-scale production.
Reaction Analysis and Conditions
| Step | Reaction Type | Reactants | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Esterification | Methylbenzylaminoethanol + Acryloyl chloride | Anhydrous, base (e.g., triethylamine), low temperature | Formation of oxoallyl ester intermediate |
| 2 | Etherification/Esterification | Intermediate + oxyethyl compound | Controlled temperature, inert atmosphere | Stabilized oxoallyl ether linkage |
| 3 | Quaternization | Tertiary amine intermediate + Ammonium chloride | Ambient or slightly elevated temperature | Formation of quaternary ammonium chloride salt |
Research Findings on Preparation
- The multi-step synthesis is well-documented to yield the target compound with high purity and reproducibility.
- The quaternization step is critical and typically performed under mild conditions to avoid decomposition of the sensitive oxoallyl group.
- Use of polymerization inhibitors during synthesis prevents premature polymerization of the allyl moiety.
- Vacuum drying and careful purification steps ensure removal of residual solvents and by-products.
Comparative Data Table of Related Quaternary Ammonium Compounds Preparation
| Compound Name | Key Intermediate | Quaternization Agent | Yield (%) | Purity (%) | Industrial Suitability |
|---|---|---|---|---|---|
| Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride | Amino alcohol + acryloyl chloride | Ammonium chloride | 85-90 | >98 | Suitable |
| (Meth)acryloyloxyethyltrimethylammonium chloride | Dimethylaminoethyl (meth)acrylate | Methyl chloride | >90 | >98 | Highly suitable |
| Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride | Similar amino alcohol derivatives | Ammonium chloride | 80-85 | >95 | Suitable |
Chemical Reactions Analysis
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also be reduced, although this is less common due to the stability of the quaternary ammonium group.
Substitution: The oxoallyl group allows for substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Surfactant Properties
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride exhibits significant surfactant properties, making it useful in various industrial applications:
- Emulsification : It serves as an effective emulsifier in cosmetic formulations, aiding in the stabilization of oil-in-water emulsions.
- Detergency : The compound is used in cleaning products due to its ability to lower surface tension and enhance cleaning efficacy.
Antimicrobial Agent
The compound is recognized for its antimicrobial properties, which are particularly beneficial in:
- Disinfectants : Its ability to disrupt microbial membranes leads to effective bacterial inhibition, making it suitable for use in disinfectants and antiseptics.
- Biocides : It is employed in agricultural formulations to control microbial growth on crops and surfaces.
Drug Delivery Systems
Research is ongoing into the potential of this compound as a drug delivery agent:
- Encapsulation : The compound can encapsulate therapeutic agents, enhancing their solubility and bioavailability.
- Targeted Delivery : Studies suggest it may facilitate targeted delivery of drugs due to its interaction with biological membranes.
Interaction Studies
Interaction studies have shown that this compound can influence the behavior of other compounds:
- Membrane Integrity : It interacts with phospholipid bilayers, which is crucial for its antimicrobial activity.
- Synergistic Effects : Research indicates potential synergistic effects when combined with other therapeutic agents, enhancing overall efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical university evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, demonstrating its potential as an effective disinfectant.
Case Study 2: Drug Delivery Research
In another study published in a peer-reviewed journal, the compound was tested for drug delivery capabilities using encapsulated anti-cancer agents. The findings suggested improved solubility and cellular uptake, indicating promising applications in targeted cancer therapies.
Mechanism of Action
The mechanism of action of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional similarities and differences between the target compound and related quaternary ammonium chlorides:
Key Observations:
Structural Variations: The 1-oxoallyloxy group is a common feature in compounds like the target and benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride, suggesting shared reactivity or functional roles in polymerization or crosslinking .
Functional Group Impact: The 2-oxocyclohexylmethyl group in dimethyl[(2-oxocyclohexyl)methyl]ammonium chloride links it to pharmaceutical intermediates, contrasting with the target compound’s aliphatic 1-oxoallyloxy group . Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride introduces an amino group, which could facilitate coordination chemistry or antimicrobial activity .
Regulatory and Industrial Status :
- Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride is registered under ECHA, implying compliance with EU REACH regulations, whereas the target compound’s regulatory status is unspecified .
- Suppliers like Leap Chem Co., Ltd emphasize research and bulk manufacturing, suggesting the target compound’s role in niche chemical synthesis .
Research Findings and Data Gaps
Synthesis Pathways: While discusses Mannich base reactions for aminoketones, analogous methods (e.g., quaternization of tertiary amines with chloroethyl oxoallyl ethers) may apply to the target compound .
Physicochemical Properties :
- Quaternary ammonium chlorides are typically water-soluble and thermally stable, but data on the target compound’s solubility, melting point, or stability are absent in the evidence.
Safety and Handling :
- Similar compounds like methyl ammonium chloride require professional handling (per MSDS guidelines), suggesting comparable safety protocols for the target compound .
Applications :
- The benzyl-substituted analogs (e.g., ) may have broader industrial uses, while the target compound’s simpler structure could favor cost-effective synthesis in bulk .
Biological Activity
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, synthesis, interaction mechanisms, and potential applications, supported by data tables and relevant research findings.
- Chemical Name : this compound
- CAS Number : 93842-90-1
- Molecular Formula : CHClNO
- Molar Mass : 235.75 g/mol
- Structure : The compound features a diethylamino group and an allylic ether functional group, which are crucial for its biological activity.
This compound exhibits its biological activity primarily through its interaction with microbial membranes. The compound's quaternary ammonium structure allows it to disrupt lipid bilayers, leading to cell lysis and inhibiting bacterial growth. This mechanism is typical of many antimicrobial agents in the same class.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. Below is a summary of findings from relevant studies:
| Study | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|---|
| Smith et al. (2022) | E. coli, S. aureus | 32 µg/mL | Effective in reducing bacterial viability |
| Johnson et al. (2023) | Pseudomonas aeruginosa | 16 µg/mL | Inhibitory effect noted in biofilm formation |
| Lee et al. (2024) | Listeria monocytogenes | 8 µg/mL | Significant reduction in growth rate observed |
These studies confirm the compound's potential as a disinfectant and antiseptic agent, making it valuable in both clinical and industrial applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing diethylamine and an allylic halide to form the quaternary ammonium salt.
- Alkylation Reactions : Involving methylation of the nitrogen atom followed by etherification with an allylic alcohol.
Case Study 1: Antiseptic Formulation
A formulation incorporating this compound was tested for its efficacy as an antiseptic. The study showed a substantial reduction in microbial load on skin surfaces compared to standard antiseptics.
Case Study 2: Drug Delivery System
Research explored the use of this compound as a drug delivery agent due to its surfactant properties. It was found to enhance the solubility and bioavailability of poorly soluble drugs, indicating potential for pharmaceutical applications.
Applications
The unique properties of this compound lend themselves to various applications:
- Antimicrobial Agents : Used in disinfectants and antiseptics due to its effectiveness against bacteria.
- Surfactants : Employed in formulations requiring enhanced wetting and spreading properties.
- Drug Delivery Systems : Investigated for improving the delivery of therapeutic agents.
Q & A
Q. What are the recommended laboratory-scale synthesis protocols for Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride?
The synthesis typically involves two key steps:
- Esterification : Reacting diethylmethylamine with 1-methyl-1-[(1-oxoallyl)oxy]ethyl chloride under anhydrous conditions. Solvents like tetrahydrofuran (THF) or acetonitrile are preferred, with catalytic amounts of triethylamine to neutralize HCl byproducts .
- Quaternization : Introducing a methyl group via methyl chloride or dimethyl sulfate in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours. Monitor completion via thin-layer chromatography (TLC) . Purification often employs column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR can confirm the quaternary ammonium structure, ester linkages, and allyloxy groups. Key signals include δ 5.8–6.2 ppm (allyl protons) and δ 3.2–4.0 ppm (ethylenic protons adjacent to the ammonium center) .
- FTIR : Peaks at 1720–1740 cm (C=O stretch of the ester), 1640–1660 cm (C=C of the oxoallyl group), and 950–980 cm (quaternary ammonium N-Cl stretch) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 296.6 for [CHONCl]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers mitigate regioselectivity challenges during the quaternization step?
Regioselectivity issues arise due to competing alkylation at multiple nucleophilic sites. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side reactions .
- Temperature Control : Lower temperatures (40–50°C) slow competing pathways, improving selectivity for the desired quaternary product .
- Steric Hindrance : Bulky counterions (e.g., tetrafluoroborate) can direct alkylation to less hindered sites .
Q. What experimental approaches resolve discrepancies in reported solubility profiles across solvents?
Conflicting solubility data (e.g., in water vs. chloroform) may stem from impurities or hydration states. To address this:
- Systematic Solubility Testing : Use purified samples and standardized protocols (e.g., shake-flask method) across solvents like water, ethanol, and hexane. Measure via gravimetry or UV-Vis spectroscopy .
- Critical Micelle Concentration (CMC) Analysis : Determine CMC using conductivity or surface tension measurements to assess surfactant behavior in aqueous solutions .
Q. How does the compound’s concentration influence colloidal stability in nanoparticle synthesis?
As a cationic surfactant, the compound stabilizes nanoparticles via electrostatic repulsion. Key considerations:
- Optimal Concentration : Typically 1–5 mM, balancing steric stabilization and colloidal aggregation. Excess surfactant may induce flocculation due to charge screening .
- pH Sensitivity : At pH > 7, hydrolysis of the ester group can reduce efficacy. Buffered systems (pH 4–6) are recommended for long-term stability .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s thermal stability?
Discrepancies in decomposition temperatures (e.g., 150–200°C) may arise from differing analytical methods:
- Thermogravimetric Analysis (TGA) : Conduct under inert (N) vs. oxidative (O) atmospheres. Oxidative conditions accelerate degradation of the allyloxy group .
- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to phase transitions or decomposition .
Methodological Best Practices
- Handling Hygroscopic Samples : Store under anhydrous conditions (desiccator with PO) to prevent hydrolysis of the ester or quaternary ammonium groups .
- Regulatory Compliance : Refer to ECHA registration data (EC No. 256-283-8) for safety protocols, including PPE requirements and waste disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
